molecular formula C15H17N3O3 B3006793 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2176069-56-8

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B3006793
CAS No.: 2176069-56-8
M. Wt: 287.319
InChI Key: HENJCPHZIXXKCH-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are frequently found in many natural products and medicines

Preparation Methods

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide can be achieved through several synthetic routes. One common method involves the reaction of aminopyrimidine-2-one derivatives with dimethyl acetylenedicarboxylate . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium persulfate (K2S2O8) . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce amine derivatives.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12(21-13-6-3-2-4-7-13)14(19)16-9-11-18-10-5-8-17-15(18)20/h2-8,10,12H,9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENJCPHZIXXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC=NC1=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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